

A Comparative Spectroscopic Analysis of 3-Phenylpropanal from Various Suppliers

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Compound of Interest

Compound Name: 3-Phenylpropanal

Cat. No.: B7769412

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **3-Phenylpropanal**, a common aldehyde used in synthesis and fragrance applications. The quality and purity of such reagents are critical for reproducible and reliable experimental outcomes. This document outlines standardized protocols for spectroscopic analysis and presents a compilation of reference data from public databases to aid researchers in evaluating **3-Phenylpropanal** procured from different suppliers.

Experimental Protocols

To ensure consistency and comparability of data across different batches and suppliers, the following standardized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **Sample Preparation:** Dissolve approximately 10-20 mg of the **3-Phenylpropanal** sample in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition:**

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: -10 to 220 ppm
 - Temperature: 298 K
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A standard FTIR spectrometer.
- Sample Preparation: Apply a thin film of the neat liquid **3-Phenylpropanal** sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Acquisition:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}

- Number of Scans: 16
- Data Processing: Perform a background subtraction using a spectrum of the clean KBr/NaCl plates.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A standard GC-MS system.
- GC Conditions:
 - Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 μ m film thickness).
 - Inlet Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 35 - 350 m/z.
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for **3-Phenylpropanal** obtained from public databases. This data can be used as a reference for comparing materials from different suppliers.

Table 1: ^1H NMR Spectroscopic Data of **3-Phenylpropanal**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference
9.81	t	-CHO	[1]
7.37 - 7.11	m	Aromatic C-H	[1]
2.95	t	-CH ₂ - (adjacent to phenyl)	[1]
2.81	t	-CH ₂ - (adjacent to CHO)	[1]

Solvent: CDCl₃, Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of **3-Phenylpropanal**

Chemical Shift (δ) ppm	Assignment	Reference
201.46	C=O	[1]
140.37	Aromatic C (quaternary)	[1]
128.56	Aromatic C-H	[1]
128.27	Aromatic C-H	[1]
126.26	Aromatic C-H	[1]
45.15	-CH ₂ - (adjacent to CHO)	[1]
28.06	-CH ₂ - (adjacent to phenyl)	[1]

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Table 3: Key IR Absorption Frequencies of **3-Phenylpropanal**

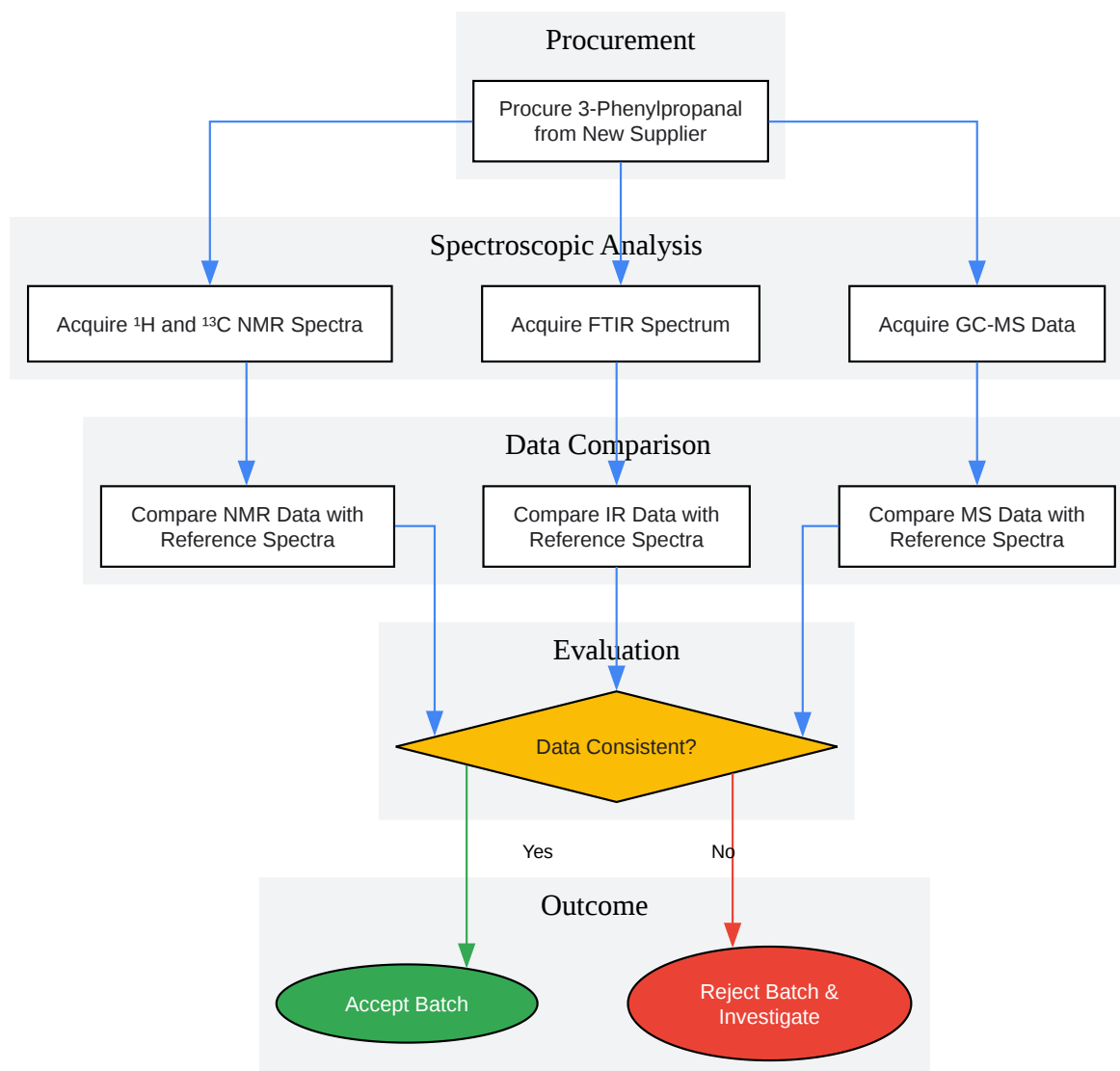
Wavenumber (cm ⁻¹)	Assignment	Reference
~3020 - 3080	Aromatic C-H stretch	[2]
~2925, ~2820	Aliphatic C-H stretch	[2]
~2720	Aldehydic C-H stretch	[2]
~1725	C=O stretch (aldehyde)	[2]
~1600, ~1495, ~1450	Aromatic C=C stretch	[2]

Table 4: Mass Spectrometry Data (Electron Ionization) of **3-Phenylpropanal**

m/z	Relative Intensity (%)	Assignment	Reference
134	~20	[M] ⁺	[2]
105	~30	[C ₈ H ₉] ⁺	[2]
92	~35	[C ₇ H ₈] ⁺	[2]
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)	[2]
65	~20	[C ₅ H ₅] ⁺	[2]
44	~25	[C ₂ H ₄ O] ⁺	[2]

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of **3-Phenylpropanal** from a new supplier against the established reference data.



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References

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- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 3-Phenylpropanal from Various Suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769412#spectroscopic-data-comparison-of-3-phenylpropanal-from-different-suppliers]

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